molecular formula C19H25N3O3S B2356812 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 476459-30-0

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2356812
CAS No.: 476459-30-0
M. Wt: 375.49
InChI Key: LILUQJMTOMISPL-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
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Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound with notable biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-c]pyrazole core fused with a tert-butyl group and a dimethoxyphenyl acetamide moiety. Its molecular formula is C18_{18}H24_{24}N2_{2}O3_{3}S, and it has a molecular weight of approximately 344.46 g/mol.

The biological activity of this compound primarily involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : It can bind to receptors that regulate physiological processes, influencing signaling pathways associated with various diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies show that it has potential anticancer effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : The compound has demonstrated activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation : Research published in Pharmaceutical Biology assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus .
  • Inflammation Model Study : In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Analysis of Related Compounds

To contextualize the activity of this compound within its chemical class, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amineLacks dimethoxy groupAntimicrobialSimpler structure
N-(2-(tert-butyl)-5-chloro-N-methylthieno[3,4-c]pyrazole)Contains chlorineAnticancerDifferent substituents
5-bromo-N-(thienopyrazol) benzamide derivativesHalogenated variantsVarying anticancer effectsHalogen substitution

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-19(2,3)22-18(13-10-26-11-14(13)21-22)20-17(23)9-12-6-7-15(24-4)16(8-12)25-5/h6-8H,9-11H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILUQJMTOMISPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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